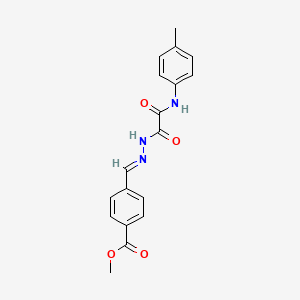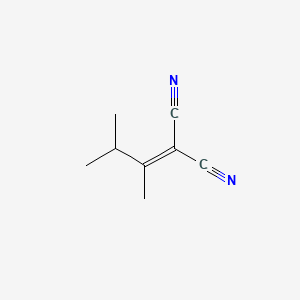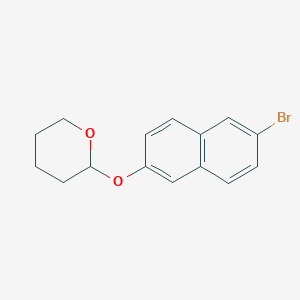
2',4'-Dimethyl-3-nitrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dimethyl-3-nitrochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group and two methyl groups on the aromatic rings. Chalcones are α,β-unsaturated ketones with a wide range of biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’-Dimethyl-3-nitrochalcone can be synthesized through an aldol condensation reaction between 2’,4’-dimethylacetophenone and 3-nitrobenzaldehyde. The reaction typically involves the use of a base such as potassium hydroxide in an ethanol solvent under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethyl-3-nitrochalcone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid for nitration; halogens for halogenation.
Major Products Formed:
Reduction: 2’,4’-Dimethyl-3-aminochalcone.
Substitution: Various substituted chalcones depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other chalcone derivatives and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent materials and as a chemical scaffold in organic synthesis.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-nitrochalcone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 4’-Chloro-3-nitrochalcone
- 3-Chloro-4’-nitrochalcone
- 4-Methyl-4’-nitrochalcone
- 4’-Acetamido-3-nitrochalcone
Comparison: 2’,4’-Dimethyl-3-nitrochalcone is unique due to the presence of both methyl groups and a nitro group, which can influence its reactivity and biological activity. Compared to other nitrochalcones, it may exhibit different pharmacological properties and chemical behavior due to these substituents .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZXICDERFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)
![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)










